molecular formula C25H32O2 B14307308 1,13-Diphenyl-1,13-tridecanedione CAS No. 116223-42-8

1,13-Diphenyl-1,13-tridecanedione

Cat. No.: B14307308
CAS No.: 116223-42-8
M. Wt: 364.5 g/mol
InChI Key: WWLGPMRBKWDRCB-UHFFFAOYSA-N
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Description

1,13-Diphenyl-1,13-tridecanedione is an organic compound with the molecular formula C25H32O2 It is characterized by the presence of two phenyl groups attached to a tridecanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,13-Diphenyl-1,13-tridecanedione can be synthesized through several methods. One common approach involves the reaction of phenylacetone with bromine to form α-bromo-α-phenylacetone, which is then reacted with anhydrous aluminum chloride in benzene to yield α,α-diphenylacetone . This intermediate can be further processed to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,13-Diphenyl-1,13-tridecanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,13-Diphenyl-1,13-tridecanedione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1,13-diphenyl-1,13-tridecanedione involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its phenyl groups can participate in π-π interactions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1,3-propanedione: Similar in structure but with a shorter carbon chain.

    1,1-Diphenylacetone: Another related compound with different reactivity due to the presence of only one ketone group.

Uniqueness

1,13-Diphenyl-1,13-tridecanedione is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer chain lengths are advantageous .

Properties

CAS No.

116223-42-8

Molecular Formula

C25H32O2

Molecular Weight

364.5 g/mol

IUPAC Name

1,13-diphenyltridecane-1,13-dione

InChI

InChI=1S/C25H32O2/c26-24(22-16-10-8-11-17-22)20-14-6-4-2-1-3-5-7-15-21-25(27)23-18-12-9-13-19-23/h8-13,16-19H,1-7,14-15,20-21H2

InChI Key

WWLGPMRBKWDRCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCCCCCCCC(=O)C2=CC=CC=C2

Origin of Product

United States

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